ThrRS-IN-1

Description

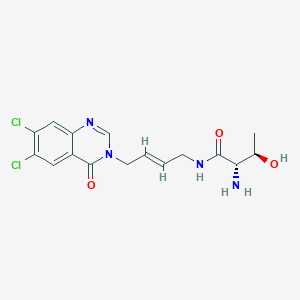

Structure

3D Structure

Properties

Molecular Formula |

C16H18Cl2N4O3 |

|---|---|

Molecular Weight |

385.2 g/mol |

IUPAC Name |

(2S,3R)-2-amino-N-[(E)-4-(6,7-dichloro-4-oxoquinazolin-3-yl)but-2-enyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C16H18Cl2N4O3/c1-9(23)14(19)15(24)20-4-2-3-5-22-8-21-13-7-12(18)11(17)6-10(13)16(22)25/h2-3,6-9,14,23H,4-5,19H2,1H3,(H,20,24)/b3-2+/t9-,14+/m1/s1 |

InChI Key |

YXMAQAPNMNRQQB-XKKUMHBKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC/C=C/CN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)N)O |

Canonical SMILES |

CC(C(C(=O)NCC=CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)N)O |

Origin of Product |

United States |

Molecular Architecture and Enzymology of Threonyl Trna Synthetase Thrrs

Structural Organization of ThrRS

ThrRS is a dimeric enzyme, with each monomer typically composed of several distinct domains nih.govvirginia.edupnas.orgnih.govebi.ac.uk. These domains include a catalytic domain, an anticodon-binding domain, and an editing (proofreading) domain nih.govoup.compnas.orgnih.gov. Eukaryotic ThrRSs also possess an N-terminal extension oup.comnih.gov. The dimeric structure is crucial for the enzyme's function nih.govpnas.orgebi.ac.uk. ThrRS-IN-1 is reported to target both the tRNA^Thr and L-threonine binding pockets, indicating its interaction with regions within or near the catalytic and anticodon-binding domains medchemexpress.combiorbyt.com.

Catalytic Domain Structure and Homology

The catalytic domain of ThrRS is responsible for the amino acid activation and the transfer of the amino acid to tRNA virginia.eduoup.com. It contains the active site where threonine and ATP bind ontosight.aivirginia.edu. This domain is constructed from antiparallel β-sheets surrounded by α-helices and contains the three signature motifs characteristic of class II aaRSs virginia.edu. A notable feature of the ThrRS catalytic domain is the presence of a catalytic zinc ion, which is rare among class II synthetases ebi.ac.ukebi.ac.uk. This zinc ion plays a role in amino acid recognition and discrimination by coordinating with the amino group and β-hydroxyl group of threonine pnas.orgebi.ac.uknih.govebi.ac.uk. The binding of substrates induces conformational changes within this domain virginia.edu. This compound is known to target the L-threonine binding pocket, which is located within the catalytic domain medchemexpress.combiorbyt.com. This suggests that this compound likely interferes with the binding of threonine, thereby inhibiting the activation step of aminoacylation. The catalytic domain shows high sequence consistency between mammalian ThrRS and ThrRS-L oup.com.

Anticodon-Binding Domain Characteristics

The anticodon-binding domain is primarily responsible for recognizing the anticodon loop of the cognate tRNA^Thr, ensuring that the correct amino acid is attached to the appropriate tRNA molecule ontosight.ainih.govvirginia.edupnas.orgebi.ac.uk. In Escherichia coli ThrRS, this domain is located at the C-terminus and, along with the catalytic domain, forms the dimeric core nih.govvirginia.edunih.gov. The interaction between ThrRS and tRNA^Thr involves contacts with the anticodon loop and the acceptor stem virginia.edunih.gov. The anticodon-binding domain is structurally characterized by three layers containing a mixed β-sheet ebi.ac.uk. This compound is reported to simultaneously target the tRNA^Thr binding pocket medchemexpress.combiorbyt.com. This indicates that the inhibitor interacts with the anticodon-binding domain or the region where tRNA^Thr binds, potentially disrupting the enzyme-tRNA interaction necessary for efficient aminoacylation and editing.

Editing Domain (Proofreading) Structure and Function

To maintain translational fidelity, ThrRS possesses an editing or proofreading domain that hydrolyzes misacylated aminoacyl-tRNAs, particularly Ser-tRNA^Thr abcam.comoup.compnas.orgnih.govpnas.org. In bacteria and eukaryotes, this editing function resides in a highly conserved N-terminal domain, which is spatially distinct from the catalytic active site nih.govoup.compnas.orgnih.gov. This domain is involved in post-transfer editing, where it deacylates serine incorrectly attached to tRNA^Thr abcam.comoup.compnas.orgnih.gov. While the primary target of this compound is reported to be the amino acid and tRNA binding pockets medchemexpress.combiorbyt.com, the impact of this dual-site binding on the editing function of ThrRS is not explicitly detailed in the search results. However, interference with tRNA binding by this compound could indirectly affect the presentation of misacylated tRNA to the editing domain.

Dimerization Interface and Its Functional Implications

ThrRS functions as a dimer, and the dimerization interface is located within the aminoacylation (catalytic) domains nih.govpnas.orgebi.ac.ukoup.comoup.com. The dimeric structure is important for the enzyme's catalytic activity and its ability to interact with tRNA, as one copy of tRNA can interact with both monomers nih.gov. The dimerization interface is conserved in ThrRS and ThrRS-L oup.com. While this compound targets the binding pockets within the catalytic domain medchemexpress.combiorbyt.com, its direct interaction with the dimerization interface is not specifically mentioned in the provided information. However, binding within the catalytic domain, which forms the dimerization interface, could potentially influence the stability or conformation of the dimer, indirectly affecting enzyme function.

Catalytic Mechanism of Threonylation

The process of threonylation catalyzed by ThrRS involves a highly specific two-step reaction to attach threonine to its cognate tRNA^Thr ontosight.aiabcam.comencyclopedia.pub. This mechanism ensures the accurate incorporation of threonine into newly synthesized proteins ontosight.ai.

Aminoacylation Reaction Pathway: L-threonine Activation and Transfer to tRNA^Thr

The aminoacylation reaction catalyzed by ThrRS proceeds in two main steps ontosight.aiabcam.comencyclopedia.pub:

Amino Acid Activation: In the first step, ThrRS binds to L-threonine and ATP. The α-carboxylate oxygen of threonine attacks the α-phosphate of ATP, in a reaction requiring Mg2+ as a cofactor encyclopedia.pub. This results in the formation of a threonyl-adenylate intermediate (Thr-AMP), which remains bound to the enzyme, and the release of inorganic pyrophosphate (PPi) ontosight.aiabcam.comencyclopedia.pubvirginia.edu. This activation step is considered the rate-determining step for E. coli ThrRS pnas.orgnih.gov.

Aminoacyl Transfer: In the second step, the activated threonine is transferred from Thr-AMP to the 3'-hydroxyl group of the terminal adenosine (B11128) (A76) of the cognate tRNA^Thr ontosight.aiabcam.comencyclopedia.pubvirginia.eduuwec.edu. This forms threonyl-tRNA (Thr-tRNA^Thr) and releases AMP ontosight.aivirginia.edu. The 2'-OH of A76 and a conserved active-site histidine (His-309 in E. coli) play a role in catalyzing the aminoacyl transfer pnas.orgnih.gov.

Substrate Binding Dynamics: L-threonine, ATP, and tRNA^Thr Interactions

The aminoacylation reaction catalyzed by ThrRS involves a two-step process. wikipedia.orgvirginia.edu First, L-threonine is activated by ATP to form a threonyl-adenylate intermediate (Thr-AMP), releasing pyrophosphate (PPi). wikipedia.orgvirginia.edu Second, the threonyl moiety is transferred from Thr-AMP to the 3' CCA-end of tRNA^Thr, specifically to the 2'-OH of the terminal adenosine (A76), releasing AMP. wikipedia.orgvirginia.eduuniprot.org This results in the formation of L-threonyl-tRNA^Thr. wikipedia.org

The binding of substrates induces conformational changes within mobile regions of the catalytic domain. virginia.edu While the small substrates (L-threonine and ATP) can bind in any order, their presence is required for productive tRNA binding. virginia.edu

In the amino acid binding pocket, L-threonine interacts with a chelated Zn²⁺ ion and a conserved aspartate residue through hydrogen bonds. researchgate.net The Zn²⁺ ion in the active site plays a role in discriminating against noncognate substrates like valine. ebi.ac.ukvirginia.eduuniprot.org The 2'-OH of A76 of tRNA^Thr and His-309 are involved in the transfer of L-threonine to the tRNA. uniprot.org

This compound is an inhibitor that simultaneously targets the tRNA^Thr and L-threonine binding pockets of ThrRS. medchemexpress.combiorbyt.commedchemexpress.com

Fidelity Mechanisms: Pre-transfer and Post-transfer Editing

Aminoacyl-tRNA synthetases, including ThrRS, maintain the accuracy of protein synthesis through editing mechanisms that correct errors in amino acid activation and tRNA charging. oup.compnas.org These mechanisms are crucial because the aminoacylation site may not always sufficiently discriminate against structurally similar near-cognate amino acids, such as serine for ThrRS. oup.com

Two main types of editing mechanisms exist: pre-transfer and post-transfer editing. oup.compnas.org Pre-transfer editing involves the hydrolysis of misactivated aminoacyl-adenylates (e.g., seryl-AMP) before the amino acid is transferred to tRNA. pnas.orgnih.gov This can occur at the aminoacylation site itself. oup.comnih.gov Studies on yeast mitochondrial ThrRS (MST1), which lacks a dedicated editing domain, show it utilizes pre-transfer editing to discriminate against serine by hydrolyzing seryl adenylate more rapidly than threonyl adenylate. nih.govacs.org The binding of seryl-AMP allows more water molecules to enter the active site, stabilizing an oxyanion intermediate and facilitating hydrolysis. acs.org

Post-transfer editing involves the hydrolysis of mischarged aminoacyl-tRNAs (e.g., Ser-tRNA^Thr). oup.compnas.org This typically occurs at a distinct editing site, which can be a separate domain within the aaRS or a free-standing protein. oup.com In E. coli ThrRS, an N-terminal editing domain is responsible for removing misacylated Ser-tRNA^Thr. oup.comembopress.org The editing site in E. coli ThrRS involves a cysteine residue (C182) that interacts with the 2'-OH of A76 of tRNA^Thr to facilitate hydrolysis. oup.com

Comparative Analysis of ThrRS Across Species

ThrRS enzymes exhibit variations across different domains of life (bacteria, eukaryotes, and archaea), which can be exploited for the design of species-selective inhibitors. nih.govmdpi.com

Bacterial ThrRS Characteristics (e.g., Salmonella enterica, Escherichia coli, Staphylococcus aureus)

Bacterial ThrRS, such as those found in Salmonella enterica, Escherichia coli, and Staphylococcus aureus, are typically homodimeric class II enzymes. wikipedia.orgportlandpress.com They possess the core catalytic and anticodon-binding domains, along with an N-terminal editing domain. portlandpress.com The structural features and mechanisms of substrate binding and editing are generally conserved in bacteria. virginia.eduoup.comwikipedia.org For example, the zinc ion in the active site, important for amino acid discrimination, is conserved throughout evolution. virginia.edu

This compound has been shown to be a potent inhibitor of Salmonella enterica ThrRS (SeThrRS), with an IC₅₀ of 1.4 µM and a K_d of 1.36 µM. medchemexpress.combiorbyt.commedchemexpress.com It exhibits potent antibacterial activities. medchemexpress.combiorbyt.commedchemexpress.com

Eukaryotic ThrRS Features (e.g., Human, Leishmania donovani, Plasmodium falciparum, Yeast)

Eukaryotic ThrRS enzymes also belong to class IIa. oup.com While they share structural similarities with bacterial ThrRS, they can have distinguishing features, such as N-terminal extensions. oup.complos.org For instance, eukaryotic cytoplasmic ThrRSs have an N-extension absent in bacterial counterparts. oup.com Yeast mitochondrial ThrRS (MST1) is homologous to bacterial ThrRS but lacks the N-terminal editing domain. nih.govpnas.org

Differences in the ATP/threonine binding site between Leishmania donovani ThrRS and human ThrRS have been noted, suggesting potential for selective inhibitor design. plos.org Borrelidin (B54535), another ThrRS inhibitor, inhibits both bacterial and eukaryotic ThrRS, although some archaeal ThrRS are insensitive. nih.govnih.gov Borrelidin has shown activity against Plasmodium falciparum and Trypanosoma brucei ThrRS. plos.org

Archaeal ThrRS Distinctions

Archaeal ThrRS enzymes show more divergence compared to bacterial and eukaryotic counterparts. nih.govoup.com Some archaea possess a single polypeptide ThrRS, while others encode separate catalytic and editing proteins. oup.compnas.org Notably, most archaeal ThrRSs have a unique editing domain structurally similar to d-aminoacyl-tRNA deacylases (DTDs), which typically remove d-amino acids attached to tRNA. embopress.orgembopress.orgnih.gov This is in contrast to the editing domains found in bacterial and eukaryotic ThrRS. embopress.orgembopress.org This DTD-like domain in archaeal ThrRS is responsible for removing noncognate L-serine from tRNA^Thr. embopress.orgembopress.org The catalytic domains of archaeal ThrRS containing the bacterial/eukaryotic-type editing domains are more closely related to bacterial enzymes. nih.gov

Basis for Species Selectivity in Inhibitor Design

The evolutionary divergence of ThrRS across different species provides a basis for developing selective inhibitors. nih.govmdpi.com Differences in the amino acid and ATP binding sites, as well as variations in editing domains and other structural features, can be exploited. plos.orgnih.govmdpi.com

For example, structure-based drug design has been used to generate ThrRS inhibitors with improved bacterial selectivity by modifying the adenosine moiety of threonyl-adenylate analogs. researchgate.netnih.govmdpi.com Key residues responsible for potency and bacteria/human ThrRS selectivity have been identified. researchgate.net While some inhibitors like borrelidin show broad activity across bacteria and eukaryotes due to conserved binding sites, differences exist that allow for the design of species-specific compounds. nih.govnih.govresearchgate.net The differences observed near the ATP/threonine binding site in L. donovani ThrRS compared to human ThrRS highlight a potential avenue for identifying selective inhibitors against this parasite. plos.org

Mechanism of Thrrs in 1 Inhibition of Threonyl Trna Synthetase Activity

Binding Interactions of ThrRS-IN-1 with ThrRS

The inhibitory mechanism of this compound is characterized by its specific interactions within the catalytic site of ThrRS. Unlike inhibitors that target a single substrate binding pocket, this compound engages with multiple sites simultaneously. medchemexpress.commedchemexpress.comxcessbio.comresearchgate.net

Simultaneous Targeting of tRNA^Thr and L-threonine Binding Pockets

Research has shown that this compound simultaneously targets both the tRNA^Thr and the L-threonine binding pockets within the ThrRS enzyme. medchemexpress.commedchemexpress.comxcessbio.comresearchgate.net This dual-site binding mode is a key feature of its mechanism of action. Specifically, this compound occupies the binding regions typically associated with the nucleotide A76 of tRNA^Thr and the amino acid L-threonine. researchgate.net This simultaneous occupancy prevents the proper binding of the natural substrates, thereby inhibiting the aminoacylation reaction. researchgate.net This mechanism has been described as an ATP-independent process. researchgate.net

Molecular Determinants of this compound Binding Affinity

The high binding affinity of this compound for ThrRS is attributed to specific molecular interactions within the targeted binding pockets. While detailed interaction profiles for this compound are primarily derived from structural studies (see Section 3.3), the compound's design is based on fragments known to interact with these sites. For instance, L-threonine itself is a favorable structure for interacting with the amino acid binding pocket of bacterial ThrRS. uniprot.org The L-threonine binding pocket typically involves coordination with a conserved Zn²⁺ ion and interaction with a conserved aspartate residue, which plays a role in amino acid recognition and discrimination. researchgate.netpnas.orgnih.govuniprot.org The tRNA^Thr binding involves interactions with both the acceptor stem and the anticodon loop of the tRNA. researchgate.netnih.gov The simultaneous engagement with key elements in both the L-threonine and tRNA^Thr binding sites by this compound contributes to its potent inhibitory activity.

Enzymatic Kinetic Characterization of this compound Inhibition

Kinetic studies provide quantitative measures of this compound's inhibitory potency and shed light on its interaction with the enzyme during catalysis.

Inhibition Constants (e.g., IC50, Kd) against various ThrRS orthologs

This compound has been characterized kinetically against Salmonella enterica ThrRS (SeThrRS). The reported half-maximal inhibitory concentration (IC₅₀) for this compound against SeThrRS is 1.4 µM. medchemexpress.commedchemexpress.comxcessbio.com The dissociation constant (Kd) for this compound binding to SeThrRS is 1.36 µM. medchemexpress.commedchemexpress.comxcessbio.com These values indicate a potent inhibitory effect on the enzymatic activity of SeThrRS.

Data Table 1: Inhibition Constants of this compound against Salmonella enterica ThrRS

| Enzyme Ortholog | IC₅₀ (µM) | Kd (µM) |

| Salmonella enterica ThrRS | 1.4 | 1.36 |

While this compound demonstrates potent antibacterial activities medchemexpress.commedchemexpress.comxcessbio.comresearchgate.net, specific enzymatic inhibition constants (IC₅₀, Kd) for ThrRS orthologs from other bacterial species or from eukaryotic organisms are not consistently available in the provided search results. Research on related dual-site inhibitors suggests that molecular determinants can influence selectivity between bacterial and human ThrRS orthologs. researchgate.net

Competitive and Non-Competitive Inhibition Modes (if applicable from other inhibitors)

The mechanism of this compound, involving simultaneous targeting of both the L-threonine and tRNA^Thr binding pockets, represents a dual-site inhibition mode. researchgate.net This is distinct from simple competitive inhibition (competing with a single substrate) or classical non-competitive inhibition. By occupying regions meant for two different substrates, this compound effectively blocks the catalytic process in an ATP-independent manner. researchgate.net While some other ThrRS inhibitors like borrelidin (B54535) have been described as non-competitive inhibitors that bind to multiple sites, the specific kinetic classification (e.g., competitive, uncompetitive, mixed-mode) with respect to individual substrates for this compound is best understood in the context of its unique dual-site binding mechanism.

Structural Basis of this compound / ThrRS Complex Formation

The structural basis for the inhibitory activity of this compound has been investigated through crystallographic studies. A cocrystal structure of Salmonella enterica ThrRS in complex with this compound (referred to as compound 30d) has been determined at high resolution. researchgate.net This structure is critical for understanding the precise molecular interactions that mediate the dual-site binding.

The cocrystal structure revealed that this compound simultaneously occupies the binding pockets intended for the nucleotide A76 of tRNA^Thr and the amino acid L-threonine. researchgate.net This direct structural evidence confirms the dual-site targeting mechanism. The compound's structure allows it to bridge or interact with residues and structural elements within both of these distinct substrate binding regions within the ThrRS active site. Studies on related inhibitors with similar dual-site mechanisms have shown how specific chemical groups within the inhibitor interact with residues in the L-threonine and tRNA-binding sites, sometimes inducing conformational changes in the enzyme to accommodate binding and enhance interactions. nih.gov The high-resolution structure of the this compound/SeThrRS complex provides the definitive visual and molecular details of how this inhibitor achieves its simultaneous engagement with these two critical substrate binding pockets, leading to the observed inhibition of ThrRS activity. researchgate.net

Crystallographic Analysis of Inhibitor-Bound ThrRS (e.g., Salmonella enterica ThrRS with inhibitor)

Crystallographic studies have been instrumental in understanding the precise binding mode of this compound to ThrRS. The cocrystal structure of Salmonella enterica ThrRS (SeThrRS) in complex with this compound (Compound 30d) has been determined at high resolution. nih.govrcsb.org This structure reveals that this compound simultaneously occupies both the binding pocket for the nucleotide A76 of tRNAThr and the binding pocket for L-threonine. nih.gov This binding occurs in an ATP-independent manner. nih.gov The PDB entry 7CBH corresponds to the crystal structure of Salmonella enterica ThrRS in complex with this inhibitor. rcsb.org

Key Residues and Motifs Involved in Inhibitor Recognition

The crystallographic analysis highlights the specific amino acid residues and structural motifs within ThrRS that are crucial for the recognition and binding of this compound. While detailed interactions specific to this compound were primarily described through its dual-site binding to the A76 and threonine pockets nih.gov, studies on other ThrRS inhibitors and substrate binding provide context for the types of interactions involved. For instance, the active site of ThrRS, where amino acid activation occurs, involves a zinc ion coordinated by residues like Cys409 (in human mitochondrial ThrRS, corresponding to Cys334 in E. coli ThrRS) and His385 (His460 in human mitochondrial ThrRS). oup.comoup.com This zinc ion is implicated in recognizing amino acids with a β-hydroxyl group, like threonine. ebi.ac.uk

The binding of substrates like threonine and ATP involves specific regions within the catalytic domain, including motif 2, motif 3, and surrounding hydrophobic loops. nih.gov Motif 2 loop plays an essential role in the first step of the aminoacylation reaction. nih.gov The binding of L-threonine to E. coli ThrRS involves interactions with residues such as Gly516 and Ser517, which contact the AMP moiety of activated Thr-AMP. researchgate.net The adenine (B156593) moiety of ATP is sandwiched between residues like Phe379 and Arg520 in E. coli ThrRS and recognized by residues like Ser517 and Glu365. mdpi.com Given that this compound occupies both the threonine and A76 binding pockets, it is expected to interact with residues in both these regions, potentially overlapping with or displacing interactions normally made by the natural substrates. The dual-site nature of this compound binding implies interactions with residues involved in both threonine recognition and the binding of the A76 nucleotide of tRNAThr. nih.gov

Conformational Changes Induced by Inhibitor Binding

Binding of substrates and inhibitors to ThrRS can induce significant conformational changes in the enzyme. For instance, the binding of threonine to E. coli ThrRS induces the movement of a substantial number of amino acid residues. nih.gov ATP binding also triggers significant displacement in a specific region of the core beta-sheet. nih.gov These conformational changes are part of the induced-fit mechanism that ensures proper substrate orientation and catalysis. nih.gov

While specific details on conformational changes induced solely by this compound are not extensively detailed in the provided snippets, the fact that it simultaneously occupies two distinct binding pockets suggests that its binding is likely to induce significant structural rearrangements within the ThrRS enzyme. This dual occupancy could potentially lock the enzyme in a non-productive conformation, preventing the necessary movements required for aminoacylation. Studies on other ThrRS inhibitors, such as borrelidin, have shown that they can induce alternative, non-productive conformations of the enzyme. nih.govuvm.edumdpi.com Borrelidin binding, for example, induces the formation of an extra interaction pocket and significant conformational changes. mdpi.com By targeting both the threonine and A76 binding sites, this compound likely disrupts the intricate network of interactions and conformational dynamics necessary for the catalytic cycle of ThrRS, leading to effective inhibition.

Discovery and Preclinical Optimization Strategies for Thrrs in 1 and Analogues

Rational Drug Design Approaches for ThrRS Inhibitors

Rational drug design (RDD) is a strategic approach to drug discovery that involves understanding the biological target and designing molecules that can interact with it in a specific manner nih.govresearchgate.net. RDD methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD) mdpi.comparssilico.com.

Structure-Based Drug Design (SBDD) Methodologies

SBDD utilizes the three-dimensional structural information of the target protein, such as ThrRS, to guide the design and optimization of potential inhibitors nih.govmdpi.comparssilico.com. Techniques like X-ray crystallography provide atomic-level details of the enzyme's active site and binding pockets, revealing how substrates (ATP, L-threonine, and tRNAThr) interact with the protein asm.orgnih.govnih.govspringernature.comresearchgate.netnih.govnih.gov. This structural information is crucial for visualizing inhibitor binding modes and designing compounds with complementary shapes and chemical features to enhance affinity and specificity nih.gov.

Studies on bacterial ThrRS, including Escherichia coli and Salmonella enterica ThrRS, have provided valuable structural insights into the enzyme's catalytic domain and substrate binding sites nih.govspringernature.comnih.govasm.org. For instance, crystal structures of ThrRS complexed with inhibitors like borrelidin (B54535) have shown how these molecules occupy and interact with different regions within the active site, sometimes simultaneously targeting multiple binding pockets nih.govspringernature.comtandfonline.compnas.org. This structural understanding allows for the rational design of inhibitors that can effectively compete with natural substrates or induce conformational changes in the enzyme, thereby inhibiting its activity nih.govspringernature.com.

Ligand-Based Drug Design (LBDD) Principles

LBDD is employed when detailed structural information of the target protein is unavailable or limited mdpi.comnih.gov. This approach relies on the knowledge of known active ligands or inhibitors to derive pharmacophore models, quantitative structure-activity relationships (QSAR), or similarity metrics mdpi.comnih.gov. By analyzing the structural and physicochemical properties of known active compounds, researchers can infer the key features required for binding and activity and use this information to design novel compounds with predicted activity mdpi.comnih.gov. LBDD principles can be integrated with virtual screening techniques to identify potential lead compounds from large chemical libraries based on their similarity to known active ligands nih.govnih.gov.

Fragment-Based Drug Discovery (FBDD) in ThrRS Inhibitor Identification

Fragment-based drug discovery (FBDD) is a powerful strategy that involves identifying small molecular fragments (typically < 300 Da) that bind weakly to a target protein and then growing or linking these fragments to create more potent and selective lead compounds nih.govfrontiersin.orgopenaccessjournals.comnih.gov. This approach allows for the efficient exploration of chemical space and can be particularly useful for challenging targets nih.govopenaccessjournals.com.

The discovery of ThrRS-IN-1 (Compound 30d) is an example where a fragment-based approach, specifically fragment-based target hopping, was utilized researchgate.netmedchemexpress.commedchemexpress.com. This strategy involved leveraging the structural features of known inhibitors of related enzymes, such as the prolyl-tRNA synthetase (ProRS) inhibitor halofuginone (B1684669), which is known to bind to both the amino acid and tRNA binding pockets of ProRS researchgate.netmdpi.comresearchgate.net. By using chemical fragments derived from such molecules and considering the binding sites within ThrRS, researchers designed and synthesized a series of compounds. This approach allowed for the construction of novel dual-site inhibitors targeting both the tRNAThr and L-threonine binding pockets of ThrRS researchgate.netmedchemexpress.comresearchgate.net.

High-Throughput Screening (HTS) and Virtual Screening (VS) Strategies

High-throughput screening (HTS) and virtual screening (VS) are widely used techniques in the early stages of drug discovery to identify potential lead compounds from large chemical libraries nih.govlabmanager.comevotec.com. HTS involves the rapid automated testing of thousands to millions of compounds against a biological target or pathway labmanager.comevotec.com. VS, on the other hand, uses computational methods to screen virtual libraries of compounds based on their predicted ability to bind to a target or their similarity to known active compounds nih.govup.ac.za.

Both HTS and VS have been applied in the search for ThrRS inhibitors. Virtual high-throughput screening (vHTS) can be used to identify initial hits by docking large libraries of compounds into the active site of ThrRS or by screening based on pharmacophore models derived from known inhibitors researchgate.netresearchgate.netmdpi.comresearchgate.net. For the discovery of this compound and its analogues, virtual screening was employed as part of the fragment-based target hopping strategy to identify potential starting points or to evaluate designed compounds for their predicted binding affinity to ThrRS researchgate.net.

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity Improvement

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds nih.govyoutube.comunacademy.com. SAR involves systematically modifying the chemical structure of a lead compound and evaluating how these modifications affect its biological activity (e.g., potency, selectivity) youtube.comunacademy.comwikipedia.org. By understanding the relationship between structural features and activity, medicinal chemists can make informed decisions to improve the desired properties of the compound youtube.comunacademy.com.

For ThrRS inhibitors, SAR studies are crucial for enhancing their inhibitory potency against the target enzyme and improving selectivity against human ThrRS or other related proteins to minimize potential off-target effects nih.govtandfonline.compnas.orgnih.gov. Modifications to different parts of the inhibitor molecule can influence its binding affinity, pharmacokinetic properties, and cellular permeability. For example, studies on borrelidin derivatives have shown that minor structural changes can lead to improved selectivity and reduced cytotoxicity nih.govtandfonline.comnih.gov. Similarly, SAR studies on salicylic (B10762653) acid-based ThrRS inhibitors have helped identify structural features important for potency researchgate.netresearchgate.net.

This compound itself is a product of SAR optimization. Following the identification of initial hits or fragments, a series of analogues were designed and synthesized with structural variations. These analogues were then tested for their inhibitory activity against ThrRS, and the resulting data were used to establish SARs, guiding further modifications to improve potency and other desirable properties researchgate.netmedchemexpress.commedchemexpress.com.

Modulation of Dual-Site Binding

A key aspect of the optimization strategy for this compound involved the modulation of its dual-site binding mechanism. This compound was designed to simultaneously target the tRNAThr and L-threonine binding pockets within the Salmonella enterica ThrRS enzyme medchemexpress.commedchemexpress.com. This dual-site binding is based on the mechanism observed with inhibitors like halofuginone targeting other aaRS enzymes researchgate.netmdpi.comresearchgate.net.

SAR studies focused on modifying the chemical structure of this compound and its analogues to optimize interactions with both binding pockets. By altering substituents and structural scaffolds, researchers aimed to enhance the compound's ability to occupy these sites effectively, leading to potent inhibition of ThrRS activity researchgate.netresearchgate.net. The simultaneous targeting of two distinct, yet adjacent, binding sites can contribute to increased affinity and potentially improved selectivity compared to inhibitors that bind to only one site mdpi.comresearchgate.net.

This compound Activity Data against Salmonella enterica ThrRS

| Parameter | Value |

| IC₅₀ | 1.4 µM medchemexpress.commedchemexpress.com |

| Kd | 1.36 µM medchemexpress.commedchemexpress.com |

These values indicate the potency of this compound in inhibiting the activity of Salmonella enterica ThrRS in biochemical assays.

Chemical Modifications and Their Impact on ThrRS Interaction

This compound, also identified as Compound 30d, represents a class of inhibitors targeting threonyl-tRNA synthetase (ThrRS). Research indicates that this compound exerts its inhibitory effect by simultaneously interacting with two distinct binding pockets within the ThrRS enzyme: the tRNAThr binding pocket and the L-threonine binding pocket. nih.gov This dual-site targeting mechanism is a strategy employed by some potent aminoacyl-tRNA synthetase inhibitors to achieve high affinity and potentially improved selectivity.

Studies evaluating the activity of this compound against Salmonella enterica ThrRS (SeThrRS) have provided specific binding and inhibitory data. The compound demonstrates an inhibitory concentration 50% (IC50) of 1.4 µM and a dissociation constant (Kd) of 1.36 µM against SeThrRS. nih.gov This data is summarized in Table 1.

While specific detailed research findings on the impact of systematic chemical modifications to the this compound structure and their precise effects on its interaction with ThrRS were not extensively available in the consulted literature, the general principles of structure-activity relationship (SAR) in the context of ThrRS inhibitors targeting these specific pockets can be inferred from studies on related compounds and inhibitor design strategies.

Targeting the L-threonine binding pocket typically involves chemical moieties that can mimic or interact with the specific residues and structural features of the pocket designed to accommodate the threonine amino acid. Modifications in this region of an inhibitor can influence binding affinity and specificity by altering Van der Waals interactions, hydrogen bonding, or electrostatic interactions with the amino acid-binding site residues.

The strategy of simultaneously occupying both the L-threonine and tRNAThr binding pockets, as seen with this compound, suggests that optimizing the chemical linker or the spatial arrangement between the moieties targeting each pocket would be critical in analogue design. Modifications affecting the length, flexibility, or chemical nature of this linker could significantly impact the ability of the molecule to bridge the two sites effectively and achieve optimal interactions with residues in both pockets.

Research on other ThrRS inhibitors, such as certain aminoacyl-adenylate analogues or natural products like borrelidin and its analogues, has demonstrated that even subtle chemical changes can lead to significant differences in binding affinity, inhibitory potency, and selectivity towards ThrRS from different organisms. These studies often involve exploring variations in functional groups, ring systems, and stereochemistry to map the interactions within the ThrRS binding sites and refine the inhibitor's properties.

In the absence of specific published SAR data for direct analogues of this compound, the observed activity of this compound itself underscores the potential of the dual-site targeting approach. Further preclinical optimization strategies for this compound analogues would likely involve systematic chemical modifications guided by structural information of ThrRS (potentially in complex with this compound or related inhibitors, if available) and functional assays to evaluate the impact of these changes on binding affinity, inhibitory activity against relevant ThrRS enzymes, and selectivity.

Table 1: Activity of this compound against Salmonella enterica ThrRS

| Parameter | Value | Target Organism |

| IC50 | 1.4 µM | Salmonella enterica |

| Kd | 1.36 µM | Salmonella enterica |

Preclinical Biological Evaluation and Functional Impact of Thrrs in 1

In Vitro Efficacy against Pathogenic Microorganisms

In vitro studies are crucial for determining the direct effects of ThrRS inhibitors on the growth and viability of various pathogens.

Inhibitors targeting bacterial ThrRS have demonstrated activity against a range of bacterial species. For instance, some ThrRS inhibitors have shown antibacterial activity against Escherichia coli, Salmonella enterica, Staphylococcus aureus, and Enterococcus faecalis. nih.gov Borrelidin (B54535), a natural product known to inhibit ThrRS, is described as having broad-spectrum antibacterial activity. plos.org

Inhibition of ThrRS is expected to impact microbial growth and viability by disrupting protein synthesis. Studies on Leishmania donovani where the expression of LdThrRS was reduced through genetic manipulation demonstrated reduced parasite growth and attenuated virulence. portlandpress.comraco.cat The essentiality of ThrRS for bacterial growth has also been indicated, as the thrS gene in Escherichia coli is essential and cannot be deleted. uniprot.org Microbial growth typically follows distinct phases, including lag, exponential, stationary, and death phases, and inhibitors targeting essential processes like protein synthesis can significantly alter this growth curve and reduce the number of viable cells. mdpi.comoup.com

Antibacterial Activity Spectrum

Evaluation in Non-Human Preclinical Disease Models

To assess the potential therapeutic efficacy of ThrRS inhibitors in a complex biological setting, studies are conducted in non-human preclinical disease models.

Murine infection models, such as thigh muscle and septicemia models, are commonly used to evaluate the in vivo efficacy of antibacterial agents. researchgate.netresearchgate.netnih.gov While specific data for a compound named ThrRS-IN-1 in bacterial infection models were not found, studies with borrelidin analogs have shown promise in parasitic infection models. For example, borrelidin analogs demonstrated efficacy in clearing Plasmodium yoelii infection in mice, resulting in high survival rates. mdpi.comnih.gov

ThrRS has been validated as a drug target in several parasitic protozoa. In Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, ThrRS is essential for parasite growth and survival in vitro, and borrelidin has shown antitrypanosomal activity. nih.govnih.govplos.org Genetic knockdown of ThrRS in T. brucei led to growth, morphological, cell cycle, and DNA content abnormalities. nih.govplos.org

In Leishmania donovani, the parasite responsible for visceral leishmaniasis, LdThrRS is essential for parasite survival. nih.govnih.govresearchgate.net Heterozygous mutants with reduced LdThrRS expression exhibited restricted growth and attenuated infectivity. nih.govnih.govresearchgate.net These mutants also showed increased sensitivity to borrelidin, which was found to inhibit LdThrRS aminoacylation activity and parasite growth in vitro. nih.govnih.govresearchgate.net

ThrRS is also a validated antimalarial drug target in Plasmodium falciparum. tandfonline.comtandfonline.comopenveterinaryjournal.com Borrelidin and its analogs have demonstrated potent antimalarial activity in infected cell assays and in mouse models of malaria. mdpi.comtandfonline.comtandfonline.comopenveterinaryjournal.comnih.govasm.org Borrelidin causes a rapid arrest of parasitic growth in P. falciparum. nih.govasm.org The antimalarial potency of borrelidin may be partly attributed to the dual localization of ThrRS in Plasmodium to both the cytoplasm and the apicoplast. nih.govasm.org Studies with borrelidin analogs have shown improved selectivity for the Plasmodium enzyme over human ThrRS, highlighting the potential for developing species-specific inhibitors. mdpi.comnih.gov

Table 1 summarizes some key in vitro findings for borrelidin against Leishmania donovani and Plasmodium falciparum.

| Organism | Target | Inhibitor | Assay Type | Result (IC50 or effect) | Source |

| Leishmania donovani | LdThrRS | Borrelidin | Aminoacylation activity | 0.06 μM | nih.govnih.govresearchgate.net |

| Leishmania donovani | Parasite | Borrelidin | Promastigote growth | 21 μM | nih.govnih.govresearchgate.net |

| Plasmodium falciparum | ThrRS | Borrelidin | Growth inhibition | 1.8-1.9 nM (drug-sensitive and resistant strains) | asm.org |

| Plasmodium falciparum | ThrRS | Borrelidin | Aminoacylation activity | Potent inhibition | nih.gov |

In Vivo Infection Models (e.g., bacterial infection models in mice)

Impact on Cellular Processes and Translational Control

The primary function of ThrRS is its canonical role in protein synthesis by catalyzing the aminoacylation of tRNAThr. portlandpress.com Inhibition of this activity directly impacts translational control by reducing the availability of charged tRNAThr, thereby halting or slowing protein synthesis.

Beyond its role in translation, ThrRS has also been found to have non-translational functions. In bacteria like E. coli, ThrRS acts as a translational repressor, regulating the expression of its own gene by binding to a specific operator region on its mRNA, which mimics tRNAThr. portlandpress.comraco.catuniprot.org This binding prevents ribosome association and inhibits translation initiation. portlandpress.comraco.cat

In eukaryotic cells, cytoplasmic and mitochondrial ThrRS can exert non-canonical functions involved in regulating gene expression, cell signaling, angiogenesis, inflammatory responses, and tumorigenesis. portlandpress.com Studies in myoblast differentiation models have shown that ThrRS can negatively regulate differentiation in vitro and skeletal muscle regeneration in vivo, independently of its aminoacylation activity. This non-translational function was found to be dependent on specific non-catalytic domains of ThrRS and mediated through the JNK signaling pathway. While the primary target for antimicrobial and antiparasitic ThrRS inhibitors is likely the essential translational function, the potential for off-target effects related to these non-translational roles in the host should be considered during preclinical evaluation.

Inhibition of Protein Synthesis in Target Cells

This compound functions as an inhibitor of threonyl-tRNA synthetase by simultaneously targeting the tRNA^Thr and L-threonine binding pockets of the enzyme nih.govnih.gov. This dual-site binding mechanism contributes to its inhibitory activity.

Studies have reported the enzymatic inhibitory activity of this compound against Salmonella enterica ThrRS (SeThrRS). The compound demonstrated an IC₅₀ value of 1.4 µM and a K_d value of 1.36 µM against SeThrRS nih.govnih.gov. These values indicate the concentration required to inhibit 50% of the enzyme's activity (IC₅₀) and the dissociation constant reflecting the binding affinity (K_d).

This compound has also shown potent antibacterial activities nih.govnih.gov. While the direct, quantitative measurement of global protein synthesis inhibition rates specifically induced by this compound in various target cells (bacterial or eukaryotic) with detailed data tables was not extensively available in the examined literature, its mechanism of action as a ThrRS inhibitor strongly suggests that its antibacterial effects are mediated through the disruption of protein synthesis initiation and elongation by preventing the proper aminoacylation of tRNA^Thr.

Research on other ThrRS inhibitors, such as borrelidin, and studies involving ThrRS gene knockdown in various organisms provide broader context for the impact of ThrRS inhibition on protein synthesis. For instance, borrelidin is known to inhibit ThrRS and impede protein synthesis. Studies in Trypanosoma brucei and Leishmania donovani have shown that reduced ThrRS expression or inhibition by borrelidin can lead to impaired growth, consistent with a defect in protein synthesis. However, these findings are not directly quantitative data for protein synthesis inhibition rates specifically by this compound.

Enzymatic Inhibition Data for this compound against Salmonella enterica ThrRS

| Parameter | Value | Target Enzyme | Reference |

| IC₅₀ | 1.4 µM | Salmonella enterica ThrRS | nih.govnih.gov |

| K_d | 1.36 µM | Salmonella enterica ThrRS | nih.govnih.gov |

Effects on Cell Cycle and Morphology

However, inhibition of aminoacyl-tRNA synthetases, including ThrRS, is known to impact cellular processes beyond protein synthesis, which can indirectly affect the cell cycle and morphology. Disruptions in protein synthesis due to ThrRS inhibition can lead to cellular stress responses.

Studies investigating the effects of inhibiting ThrRS through other means, such as genetic knockdown or using different inhibitors like borrelidin, have provided insights into potential impacts on cell cycle and morphology. For example, knockdown of ThrRS in Trypanosoma brucei resulted in growth, morphological, cell cycle, and DNA content abnormalities. Similarly, heterozygous Leishmania donovani parasites with reduced ThrRS expression exhibited delayed growth and an increased population of cells in the G0/G1 phase of the cell cycle. Impaired mitochondrial translation due to editing-deficient mitochondrial ThrRS in mammalian cells has also been linked to oxidative stress and subsequent cell cycle arrest in the G0/G1 phase.

While these studies highlight that perturbations in ThrRS activity can influence cell cycle and morphology, specific data regarding these effects directly attributable to this compound were not found in the available literature. Therefore, a detailed description of this compound's specific impact on cell cycle phases or observed morphological changes in target cells cannot be provided based on the current search results.

Mechanisms of Resistance to Thrrs Inhibitors

Target-Mediated Resistance Mechanisms

Target-mediated resistance involves alterations to the ThrRS enzyme that reduce its susceptibility to inhibitors while ideally retaining its essential catalytic function.

Amino Acid Substitutions in ThrRS Active Site

Mutations leading to amino acid substitutions within the active site of ThrRS can directly interfere with inhibitor binding. These substitutions can alter the shape or chemical properties of the binding pocket, reducing the affinity of the inhibitor for the enzyme. For instance, studies on resistance to the natural product ThrRS inhibitor borrelidin (B54535) have identified specific amino acid changes in Escherichia coli ThrRS that confer resistance. A notable example is the L489T mutation in E. coli ThrRS, which is sufficient to confer resistance by preventing borrelidin binding wikidata.orgwikipedia.org. Another mutation, L489M, also in E. coli ThrRS, was unexpectedly found to confer resistance to borrelidin, a mechanism also observed in the borrelidin-producing organism's self-resistance protein, BorO wikidata.orgwikipedia.org. These findings highlight how single amino acid changes at critical positions within or near the active site can significantly impact inhibitor effectiveness. While ThrRS-IN-1 is known to bind to the tRNAThr and L-threonine binding pockets wikipedia.org, specific amino acid substitutions in ThrRS conferring resistance specifically to this compound were not detailed in the provided search results.

Modifications in Substrate Binding Pockets

ThrRS inhibitors typically exert their effect by competing with the natural substrates: L-threonine, ATP, and tRNAThr, for binding to the enzyme's active site nih.govuni.lu. Modifications within these substrate binding pockets can lead to resistance by selectively impairing inhibitor binding without abolishing the binding of the natural substrates necessary for enzyme function. This compound is characterized as a dual-site inhibitor that simultaneously occupies both the tRNAThr and L-threonine binding pockets of SeThrRS wikipedia.org. Resistance could theoretically arise from alterations in these specific pockets that reduce the binding affinity of this compound. While the search results discuss the general principle of inhibitors targeting substrate binding sites nih.govuni.lu and the dual-site binding of this compound wikipedia.org, detailed research findings on specific modifications in the tRNAThr or L-threonine binding pockets of ThrRS that confer resistance specifically to this compound were not found.

Non-Target Mediated Resistance Mechanisms

Non-target mediated resistance mechanisms involve cellular processes that reduce the intracellular concentration of the inhibitor or compensate for the inhibited ThrRS activity, without directly altering the ThrRS enzyme itself.

Resistance to aminoacyl-tRNA synthetase (aaRS) inhibitors, including ThrRS inhibitors, can arise through several mechanisms. These mechanisms often involve alterations to the target enzyme or the cellular environment, reducing the inhibitor's effectiveness.

One primary mechanism of resistance involves mutations in the gene encoding the target ThrRS enzyme. These mutations can occur at residues critical for inhibitor binding, thereby reducing the affinity of the inhibitor for the enzyme. Studies on the natural product ThrRS inhibitor borrelidin have identified specific mutations in Escherichia coli ThrRS (EcThrRS), such as L489T, L489Q, and L489M, that are sufficient to confer resistance by preventing borrelidin binding. Similarly, a mutation at Gly463 has been linked to resistance against both obafluorin (B1677078) and borrelidin by affecting the enzyme's conformational dynamics crucial for inhibitor binding. While these specific mutations are characterized for borrelidin and obafluorin, analogous mutations in the active or adjacent sites of Salmonella enterica ThrRS could potentially lead to reduced binding and resistance to this compound, given its interaction with the tRNAᵀʰʳ and L-threonine binding pockets. nih.govnih.gov

Another mechanism observed in organisms that naturally produce ThrRS inhibitors is the presence of a secondary, resistant copy of the ThrRS enzyme. For instance, Streptomyces parvulus and Pseudomonas fluorescens, producers of borrelidin and obafluorin respectively, encode secondary ThrRSs (BorO and ObaO) that provide self-resistance. This allows the producing organism to synthesize the inhibitor without inhibiting its own essential protein synthesis machinery.

Gene amplification of the target ThrRS gene can also lead to resistance by increasing the cellular concentration of the enzyme, thereby titrating out the inhibitor. Research on Chinese hamster ovary (CHO) cells selected for resistance to borrelidin demonstrated a significant increase in ThrRS activity and protein levels, suggesting gene amplification as a resistance mechanism in this context.

The following table summarizes data on borrelidin resistance observed in Chinese hamster ovary (CHO) cells:

| Cell Line | Resistance Level (fold) | ThrRS Activity Increase (fold) | ThrRS Protein Increase (fold) |

| Borrelidin-Resistant | ~1000 | 10-20 | 60-100 |

| Parental (Sensitive) | 1 | 1 | 1 |

This data, while specific to borrelidin and a eukaryotic system, illustrates how increased target expression can be a mechanism of resistance to ThrRS inhibitors.

Furthermore, alterations in protein dynamics or the presence of efflux pumps that actively transport the inhibitor out of the cell can contribute to resistance. The specific contribution of efflux pumps to this compound resistance would depend on the compound's structure and its recognition by bacterial efflux systems.

Strategies to Overcome Resistance

Addressing resistance to ThrRS inhibitors like this compound requires multifaceted strategies aimed at counteracting the mechanisms of resistance.

One promising strategy is the development and use of combination therapies. nih.gov By combining ThrRS inhibitors with agents that have different molecular targets or mechanisms of action, the likelihood of a single resistance mutation conferring broad resistance is reduced. This approach can also involve combining inhibitors that target different sites on the same enzyme or different essential pathways within the pathogen.

Given that this compound uniquely targets two binding pockets on ThrRS (tRNAᵀʰʳ and L-threonine binding sites), developing inhibitors that target multiple sites on the enzyme or simultaneously interfere with different steps in the aminoacylation process could be a valuable strategy to overcome resistance arising from single-site mutations. nih.govnih.gov

Identifying and understanding the specific resistance mechanisms that emerge under selection pressure from this compound is crucial for designing strategies to overcome them. This includes pinpointing specific mutations in SeThrRS that confer resistance and evaluating the role of efflux pumps or other cellular mechanisms.

Developing new inhibitors with improved properties, such as higher affinity for the target, reduced susceptibility to efflux, or the ability to overcome target modifications, is an ongoing area of research. Structure-based design, informed by co-crystal structures of ThrRS with inhibitors like this compound, can guide the development of next-generation compounds less prone to existing resistance mechanisms.

Exploring the concept of collateral sensitivity, where resistance to one drug increases sensitivity to another, could also offer avenues for sequential or combination therapies to manage resistance.

Non Translational Functions of Threonyl Trna Synthetase and Their Modulation

ThrRS Involvement in Signal Transduction Pathways (e.g., JNK signaling, Axin1 interaction)

Beyond its canonical role in protein synthesis, threonyl-tRNA synthetase (ThrRS), also known as TARS1, has been shown to play non-translational roles in cellular signaling pathways. One such role involves the regulation of JNK signaling, particularly during myogenic differentiation. Research indicates that ThrRS negatively regulates myoblast differentiation and skeletal muscle regeneration in vivo. nih.govillinois.eduresearchgate.netnih.govwm.edu This function is independent of ThrRS's aminoacylation activity and relies on its non-catalytic domains, specifically the UNE-T and TGS domains, which are necessary and sufficient for this myogenic function. nih.govillinois.eduresearchgate.netnih.govwm.edu

The mechanism involves ThrRS interacting physically with Axin1. nih.govillinois.eduresearchgate.netnih.govwm.eduresearchgate.net Axin1 is a multifaceted protein involved in various signaling cascades, including the Wnt and JNK pathways. researchgate.netuniprot.org ThrRS disrupts the interaction between Axin1 and MEKK4, an upstream regulator of JNK. nih.govillinois.eduresearchgate.netnih.govwm.eduresearchgate.net This disruption consequently inhibits the Axin1-MEKK4-MKK4-JNK signaling axis, which mediates the myogenic function of ThrRS. nih.govillinois.eduresearchgate.netnih.govwm.eduresearchgate.net By inhibiting this pathway, ThrRS negatively controls myoblast differentiation and enhances muscle regeneration when its levels are reduced. nih.govillinois.eduresearchgate.netnih.govwm.edu

Role of ThrRS in Myogenesis and Tissue Regeneration

As highlighted in the context of JNK signaling, ThrRS plays a negative regulatory role in myogenesis and injury-induced skeletal muscle regeneration. nih.govillinois.eduresearchgate.netnih.govwm.edu Studies using ThrRS knockdown have demonstrated enhanced myoblast differentiation in vitro and improved skeletal muscle regeneration in vivo. nih.govillinois.eduresearchgate.netnih.govwm.edu This non-translational function is dependent on the non-catalytic UNE-T and TGS domains of ThrRS and is independent of its protein synthesis activity. nih.govillinois.eduresearchgate.netnih.govwm.eduresearchgate.net The ability of ThrRS to regulate myogenesis positions it as a potential target for therapeutic intervention in conditions involving muscle regeneration.

ThrRS in Angiogenesis and Inflammation

ThrRS has also been implicated in processes beyond protein synthesis, including angiogenesis and inflammation. Secreted ThrRS has been observed in response to stimuli like TNF-α or VEGF in human vascular endothelial cells. illinois.edunih.govnih.govresearchgate.net Exogenous ThrRS can stimulate endothelial cell migration and promote angiogenesis in both in vitro and in vivo assays. illinois.edunih.govnih.govresearchgate.net This suggests a potential role for ThrRS as an extracellular signaling molecule in the context of blood vessel formation. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Furthermore, aminoacyl-tRNA synthetases, including ThrRS, are known to be involved in inflammatory responses. researchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netscience.gov ThrRS is recognized as an autoantigen in autoimmune disorders such as myositis, where autoantibodies target the enzyme. nih.govfrontiersin.orgresearchgate.net While the precise mechanisms by which ThrRS contributes to inflammation are still being explored, its secretion and potential to influence cellular processes like endothelial cell migration suggest a broader involvement in the inflammatory landscape. nih.govresearchgate.netfrontiersin.orgresearchgate.net

Future Directions in Thrrs in 1 Research and Therapeutic Advancement

Development of Next-Generation ThrRS Inhibitors with Enhanced Specificity

Research into ThrRS inhibitors like ThrRS-IN-1 highlights the potential for developing new antibacterial agents. A key focus for future research is the development of next-generation inhibitors with enhanced specificity for bacterial ThrRS over human ThrRS. This is crucial to minimize off-target effects and potential toxicity in human cells. Studies employing structure-based drug design (SBDD) have been instrumental in identifying compounds that bind to the substrate binding site of bacterial ThrRS with high affinity. researchgate.net These studies have also helped in identifying key residues responsible for the selectivity between bacterial and human ThrRS. researchgate.net For instance, structural modifications of compounds like 5′-O-[N-(threonyl)-sulfamoyl]adenosine (Thr-AMS), a non-hydrolyzable analog of threonyl-AMP, have generated inhibitors with potent binding affinity and high selectivity against bacterial ThrRS. researchgate.net The design of triple-site inhibitors that simultaneously occupy the ATP, amino acid, and tRNA binding pockets is also being explored to improve selectivity and activity. researchgate.net The divergence in tRNA recognition elements between pathogens and humans provides a valuable basis for developing selective inhibitors. tandfonline.com

Elucidation of Novel Resistance Mechanisms and Counter-Strategies

The emergence of resistance is a significant challenge in antimicrobial therapy. Future research on this compound and other ThrRS inhibitors needs to focus on understanding novel resistance mechanisms that bacteria might develop. Studies on other ThrRS inhibitors, such as borrelidin (B54535), have shown that resistance can arise through mechanisms like increased levels of wild-type ThrRS or mutations in the thrS gene. nih.gov Understanding the molecular basis of resistance, including genetic mutations at the target site or increased efflux pump activity, is crucial for developing counter-strategies. frontiersin.org Research into the mechanisms of self-resistance in bacteria that naturally produce ThrRS inhibitors, like borrelidin and obafluorin (B1677078), can provide insights into potential resistance pathways. uea.ac.uk For example, mutations in specific residues of bacterial ThrRS have been shown to confer resistance to borrelidin by preventing its binding. uea.ac.uk Future work will involve identifying potential mutations that could confer resistance to this compound and developing strategies to overcome them, possibly through the design of new inhibitors less susceptible to these mechanisms or through combination therapies. ox.ac.uk

Exploration of this compound for Novel Therapeutic Applications Beyond Antimicrobials

While ThrRS inhibitors are primarily investigated for their antimicrobial properties, emerging research suggests potential therapeutic applications beyond this scope. Aminoacyl-tRNA synthetases (aaRSs), including ThrRS, are known to have diverse non-canonical functions in addition to their role in protein synthesis. frontiersin.orgnih.gov Studies have revealed non-translational roles for ThrRS, such as in regulating JNK signaling during myogenic differentiation. nih.gov The mitochondrial ThrRS (TARS2) has been implicated in regulating mTORC1 activity in response to threonine levels, suggesting a role in cell growth and proliferation. researchgate.net Furthermore, aaRSs have been linked to various human diseases, including neurological disorders. frontiersin.orgnih.gov While research on this compound specifically for non-antimicrobial applications is limited in the provided context, the broader understanding of ThrRS's diverse roles suggests potential avenues for future exploration. This could include investigating the effects of this compound on cellular pathways beyond protein synthesis and its potential in treating conditions where ThrRS dysregulation is implicated. Studies targeting aaRSs have also shown potential in combating eukaryotic pathogens like Leishmania major and Trypanosoma cruzi. nih.gov

Advanced Structural and Biophysical Studies of Inhibitor-Target Interactions

Detailed structural and biophysical studies are essential for the rational design of improved ThrRS inhibitors. Future research will involve advanced techniques to further elucidate the interaction between this compound and its target enzyme. Co-crystal structures of ThrRS in complex with inhibitors provide crucial insights into the binding modes and key interaction sites. researchgate.netnih.govpnas.orgresearchgate.netrcsb.org For example, crystal structures have revealed how inhibitors like borrelidin bind to multiple subsites within the catalytic domain of ThrRS. tandfonline.comnih.gov Molecular dynamics simulations can complement crystallographic data by providing information on the dynamic behavior of the enzyme-inhibitor complex and identifying important residues for binding. mdpi.com Techniques like surface plasmon resonance or isothermal titration calorimetry can be used to precisely measure binding affinities and kinetics. Advanced structural studies will aim to understand how this compound simultaneously targets the tRNAThr and L-threonine binding pockets medchemexpress.com at a higher resolution and to identify subtle differences in binding to bacterial versus human ThrRS. This knowledge will be critical for the structure-based design of next-generation inhibitors with enhanced potency and specificity.

Q & A

Q. How to reconcile conflicting results between this compound's enzymatic inhibition and cellular efficacy?

- Methodological Answer : Investigate cellular permeability via assays like Caco-2 monolayers or intracellular concentration measurements (LC-MS). Assess efflux pump activity (e.g., qRT-PCR for MDR1) and test analogs with improved logP values. If inhibition persists intracellularly, explore post-translational modifications (e.g., phosphorylation) affecting enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.